5-Bromo-2-chlorobenzene-1-sulfonyl fluoride
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Overview
Description
5-Bromo-2-chlorobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C6H3BrClFO2S It is a derivative of benzene, substituted with bromine, chlorine, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-chlorobenzene. One common method is the reaction of 5-bromo-2-chlorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride intermediate, which is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or sulfur tetrafluoride (SF4) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium (Pd) for coupling reactions
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Biaryl Compounds: Formed by coupling reactions
Scientific Research Applications
5-Bromo-2-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives and as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly sulfonyl fluoride-based inhibitors that target serine proteases.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s function, making it a valuable tool for studying enzyme activity and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a methoxy group instead of chlorine.
5-Bromo-2-chlorobenzene-1-sulfonic acid: The sulfonyl group is in the form of a sulfonic acid.
Uniqueness
5-Bromo-2-chlorobenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chlorides and sulfonic acids. The sulfonyl fluoride group is more stable and less reactive towards hydrolysis, making it suitable for applications where stability is crucial .
Properties
IUPAC Name |
5-bromo-2-chlorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGCZGNHGHPKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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